N-[3-(N-ethylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
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Description
N-[3-(N-ethylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C24H28N4O4S and its molecular weight is 468.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
The synthesis of quinazolinone derivatives involves various chemical reactions, including reactions with isocyanates and palladium-catalyzed Buchwald–Hartwig coupling reactions. For instance, 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one were synthesized from anthranilamide, indicating a method for creating structurally complex quinazolinones through direct reflux or stirring at room temperature in specific solvents (Chern et al., 1988).
Antitumor Activities
Quinazolinone derivatives have been studied for their antitumor properties. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones showed broad spectrum antitumor activity, with some compounds being nearly 1.5–3.0-fold more potent compared to the positive control, indicating their potential in cancer therapy (Al-Suwaidan et al., 2016). Furthermore, substituted benzoquinazolinones demonstrated significant anticancer activity, highlighting the potential of these derivatives in developing new cancer treatments (Nowak et al., 2015).
Antimicrobial Properties
Research on quinazolinone derivatives also extends to their antimicrobial efficacy. Novel arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone exhibited significant activity against both bacterial and fungal pathogens, surpassing some commercial bactericides and fungicides, which underscores their potential as antimicrobial agents (Zeng et al., 2016).
Properties
IUPAC Name |
N-[3-(N-ethylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-2-27(17-8-4-3-5-9-17)12-7-11-25-22(29)10-6-13-28-23(30)18-14-20-21(32-16-31-20)15-19(18)26-24(28)33/h3-5,8-9,14-15H,2,6-7,10-13,16H2,1H3,(H,25,29)(H,26,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMBJJGVSPDKLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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